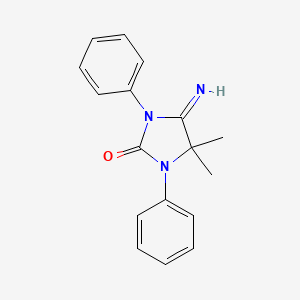
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone
Overview
Description
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone, also known as CDMI, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CDMI has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone is not fully understood. However, it has been proposed that 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of inflammatory mediators. 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has also been found to activate the caspase-dependent pathway of apoptosis in cancer cells.
Biochemical and physiological effects:
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has also been found to inhibit the growth of tumors in animal models of cancer. Additionally, 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Advantages and Limitations for Lab Experiments
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has also been found to be stable under a range of experimental conditions. However, 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone can be toxic at high concentrations, which can limit its use in some cell-based assays.
Future Directions
There are several future directions for the study of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone. One potential area of research is the development of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone and its mechanism of action in more detail. Additionally, the therapeutic potential of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone in various diseases, including cancer and viral infections, should be further explored. Finally, the safety and toxicity of 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone in humans should be evaluated in preclinical and clinical studies.
Synthesis Methods
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone can be synthesized through a multistep reaction starting from 4,4-dimethyl-2-phenyl-1,3-oxazolidine. The reaction involves the use of various reagents and catalysts, including sodium hydride, triethylamine, and acetic anhydride. The final product is obtained after purification through recrystallization and column chromatography.
Scientific Research Applications
5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, 5-imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone has been found to have anti-viral effects against herpes simplex virus-1 and human immunodeficiency virus-1.
properties
IUPAC Name |
5-imino-4,4-dimethyl-1,3-diphenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2)15(18)19(13-9-5-3-6-10-13)16(21)20(17)14-11-7-4-8-12-14/h3-12,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMGSLFKJSCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222369 | |
| Record name | 5-Imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175884-38-5 | |
| Record name | 5-Imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175884-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Imino-4,4-dimethyl-1,3-diphenyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)


![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)


![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)